1-(2-Fluorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
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Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridinyl group, a 1H-1,2,3-triazole group, and a carboxylic acid group . These groups could potentially confer a variety of chemical properties to the compound, depending on their interactions and the overall 3D structure of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring and a pyridine ring suggests that the compound could potentially exhibit aromaticity, which would influence its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the carboxylic acid group could potentially undergo reactions such as esterification or amide formation . The fluorine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could potentially make the compound acidic . The compound’s solubility would be influenced by its polarity, which in turn would be determined by the nature and arrangement of its functional groups .Future Directions
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-pyridin-4-yltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O2/c15-10-3-1-2-4-11(10)19-13(9-5-7-16-8-6-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKNXYPPGFYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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